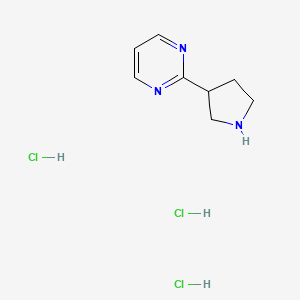

2-Pyrrolidin-3-yl-pyrimidine trihydrochloride

Descripción

Propiedades

Número CAS |

1020352-94-6 |

|---|---|

Fórmula molecular |

C8H14Cl3N3 |

Peso molecular |

258.6 g/mol |

Nombre IUPAC |

2-pyrrolidin-3-ylpyrimidine;trihydrochloride |

InChI |

InChI=1S/C8H11N3.3ClH/c1-3-10-8(11-4-1)7-2-5-9-6-7;;;/h1,3-4,7,9H,2,5-6H2;3*1H |

Clave InChI |

OGCIKBDGSQWKIM-UHFFFAOYSA-N |

SMILES canónico |

C1CNCC1C2=NC=CC=N2.Cl.Cl.Cl |

Origen del producto |

United States |

The Strategic Application of 2-(Pyrrolidin-3-yl)pyrimidine Trihydrochloride in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase and phosphodiesterase (PDE) inhibitors relies heavily on privileged heterocyclic building blocks. 2-(Pyrrolidin-3-yl)pyrimidine trihydrochloride has emerged as a cornerstone scaffold in this domain. By combining the hydrogen-bond accepting capabilities of a pyrimidine ring with the sp3-rich, three-dimensional vector of a pyrrolidine ring, this molecule offers an optimal balance of target affinity and favorable pharmacokinetic properties.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind this specific salt form, its validated applications in neuropharmacology and oncology, and a self-validating experimental protocol for its synthesis and isolation.

Physicochemical Profiling & Structural Rationale

The structural anatomy of 2-(Pyrrolidin-3-yl)pyrimidine features a pyrimidine ring connected at its C2 position to the C3 position of a pyrrolidine ring. This specific topology is highly intentional: it projects the secondary amine of the pyrrolidine away from the aromatic plane, significantly increasing the molecule's fraction of sp3 carbons ( Fsp3 ). Higher Fsp3 values strongly correlate with improved aqueous solubility and reduced off-target promiscuity in clinical candidates.

The decision to isolate this building block as a trihydrochloride salt rather than a free base or monohydrochloride is rooted in fundamental acid-base chemistry. The pyrrolidine nitrogen is strongly basic ( pKa≈9.5 ), while the two pyrimidine nitrogens are weakly basic ( pKa≈1.0−2.5 ). Under strongly acidic conditions, all three nitrogens become protonated. This exhaustive protonation locks the scaffold into a highly polar, crystalline lattice, preventing the hygroscopic degradation and oxidation typically observed in the oily free-base form[1].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 2-(Pyrrolidin-3-yl)pyrimidine trihydrochloride |

| CAS Registry Number | 1020352-94-6 |

| Molecular Formula | C₈H₁₄Cl₃N₃ (C₈H₁₁N₃ · 3HCl) |

| Molecular Weight | 258.58 g/mol |

| Topological Polar Surface Area (TPSA) | 37.81 Ų |

| SMILES String | C1CNCC1C2=NC=CC=N2.Cl.Cl.Cl |

| Physical State | Solid (White to off-white crystalline powder) |

| Purity Standard | ≥98% (Validated via LC-MS / NMR) |

Data sourced from standardized chemical vendor specifications[1].

Pharmacological Applications: A Privileged Scaffold

PDE9 Inhibition for Cognitive Disorders

Phosphodiesterase 9 (PDE9) selectively hydrolyzes cGMP, a critical second messenger in synaptic plasticity and memory formation. 2-(Pyrrolidin-3-yl)pyrimidine derivatives act as potent PDE9 inhibitors. The pyrimidine ring serves as a bioisostere for the purine core of cGMP, anchoring the molecule in the enzyme's active site via bidentate hydrogen bonds. Meanwhile, the pyrrolidine nitrogen serves as an attachment point for various capping groups that occupy adjacent hydrophobic pockets, preventing cGMP hydrolysis and promoting neurorestoration in Alzheimer's disease models[2].

Fig 1: Pharmacological mechanism of 2-(Pyrrolidin-3-yl)pyrimidine derivatives in PDE9 inhibition.

Kinase Inhibition (BTK)

In immunology and oncology, this scaffold is utilized to design Bruton's Tyrosine Kinase (BTK) inhibitors[3]. The C2-substituted pyrimidine acts as a hinge-binding motif, interacting directly with the backbone amides of the BTK kinase domain. The trihydrochloride salt allows for seamless integration into late-stage aqueous cross-coupling reactions during library synthesis.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure maximum trustworthiness and reproducibility, the following protocol details the deprotection and isolation of the trihydrochloride salt from a Boc-protected intermediate. This workflow is designed as a self-validating system : the physical state changes inherently confirm the success of the chemical transformations.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

-

Charge a flame-dried, nitrogen-purged round-bottom flask with tert-butyl 3-(pyrimidin-2-yl)pyrrolidine-1-carboxylate (1.0 eq).

-

Dissolve the intermediate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Causality: Anhydrous DCM is selected because it solubilizes the Boc-protected starting material but acts as an anti-solvent for the highly polar trihydrochloride product, setting up the system for in-situ precipitation.

Step 2: Acidic Cleavage (Deprotection)

-

Cool the solution to 0°C using an ice bath.

-

Dropwise, add 4.0 M HCl in Dioxane (5.0 eq).

-

Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Causality & Validation: The excess HCl ensures complete protonation of all three basic nitrogens. The generation of isobutylene gas and CO₂ bubbles serves as a primary visual indicator of the active deprotection driven by Le Chatelier's principle.

Step 3: In-Situ Precipitation and Isolation

-

Monitor the reaction via LC-MS. The disappearance of the Boc-mass ( [M+H]+=250.1 ) and the appearance of the free base mass ( [M+H]+=150.1 ) confirms conversion.

-

As the reaction progresses, a thick white precipitate will form. Self-Validation: The formation of this precipitate is the ultimate validation step. Because the trihydrochloride salt is completely insoluble in the DCM/Dioxane matrix, its precipitation drives the reaction to absolute completion and acts as a built-in purification mechanism, leaving organic impurities in the supernatant.

-

Filter the suspension under a positive pressure of nitrogen to prevent the hygroscopic absorption of ambient moisture.

-

Wash the filter cake with cold anhydrous diethyl ether (3 x 10 mL) to remove residual dioxane.

-

Dry the white solid under high vacuum at 40°C for 12 hours to yield 2-(Pyrrolidin-3-yl)pyrimidine trihydrochloride.

Fig 2: Self-validating synthesis and isolation workflow for the trihydrochloride salt.

Analytical Validation Standards

To confirm the structural integrity of the synthesized trihydrochloride salt, the following analytical benchmarks must be met:

-

¹H NMR (D₂O, 400 MHz): The protonation of the pyrrolidine nitrogen induces a significant downfield shift of the adjacent Cα protons (multiplets around 3.50 - 3.80 ppm). The pyrimidine aromatic protons will appear sharply at ~8.80 ppm (doublet, 2H) and ~7.50 ppm (triplet, 1H).

-

Elemental Analysis (CHN): Crucial for verifying the exact stoichiometry of the salt. The theoretical mass percentages for C₈H₁₄Cl₃N₃ must align within ±0.4% to confirm the presence of exactly three equivalents of HCl.

Sources

2-Pyrrolidin-3-yl-pyrimidine trihydrochloride physical properties

An in-depth technical analysis of 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride (CAS: 1020352-94-6) reveals its critical role as a highly versatile, stereochemically significant building block in modern medicinal chemistry. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind its trihydrochloride salt form, its mechanistic applications in kinase and phosphodiesterase inhibition, and the self-validating synthetic protocols required for its preparation.

Physicochemical Profiling and Structural Mechanics

The free base of 2-pyrrolidin-3-yl-pyrimidine contains three distinct basic centers: two sp²-hybridized nitrogens within the aromatic pyrimidine ring and one sp³-hybridized secondary amine within the pyrrolidine ring.

Causality of the Trihydrochloride Form: Isolating this compound as a free base often results in an oily, hygroscopic substance prone to oxidative degradation and atmospheric carbon dioxide absorption (forming unwanted carbonates). By converting it into a trihydrochloride salt , all three basic nitrogens are fully protonated. This complete protonation establishes a rigid, highly crystalline lattice driven by robust ionic and hydrogen-bonding networks. The resulting salt exhibits exceptional aqueous solubility, extended shelf-life, and precise stoichiometric predictability—essential parameters for downstream pharmaceutical coupling reactions[1].

Quantitative Physical Properties

| Property | Value | Experimental Significance |

| Chemical Name | 2-(Pyrrolidin-3-yl)pyrimidine trihydrochloride | Standardized nomenclature for regulatory filing. |

| CAS Number | 1020352-94-6 | Unique identifier for procurement[1]. |

| Molecular Formula | C₈H₁₄Cl₃N₃ (Base: C₈H₁₁N₃) | Requires exact mass calculation for stoichiometric equivalents. |

| Molecular Weight | 258.58 g/mol | Tri-salt mass must be used for precise molarity in assays. |

| Topological Polar Surface Area | 37.81 Ų | Indicates excellent membrane permeability potential for derivatives[1]. |

| Physical State | Crystalline Solid | Facilitates gravimetric accuracy and purification by precipitation. |

| Purity Standard | ≥98% | Critical for preventing side-reactions in subsequent cross-coupling. |

Mechanistic Role in Drug Design

The 2-pyrrolidin-3-yl-pyrimidine scaffold is a privileged pharmacophore utilized in the synthesis of two major classes of therapeutic agents: PDE9 inhibitors and BTK inhibitors . The pyrimidine ring serves as a potent hydrogen-bond acceptor, ideal for anchoring into the hinge regions of kinase and esterase active sites, while the pyrrolidine ring provides a flexible, basic vector to interact with solvent-exposed regions or specific allosteric pockets.

A. Phosphodiesterase 9 (PDE9) Inhibition for Neurorestoration

PDE9 is an enzyme that selectively hydrolyzes cyclic guanosine monophosphate (cGMP) over cAMP and is highly expressed in the human brain, testes, and skeletal muscle[2]. In Alzheimer's disease, amyloid-β peptides disrupt NO/cGMP signaling, impairing Long-Term Potentiation (LTP)—the physiological basis of memory. Derivatives of 2-pyrrolidin-3-yl-pyrimidine act as selective PDE9 inhibitors, preventing cGMP degradation. This elevates intracellular cGMP, activating cGMP-dependent protein kinases (cGK) and restoring LTP and cognitive function[3][4].

B. Bruton’s Tyrosine Kinase (BTK) Inhibition for Immunology

BTK is a critical terminal enzyme in the B-Cell antigen Receptor (BCR) signaling pathway[5]. Abnormal BTK activity drives B-cell malignancies (e.g., Chronic Lymphocytic Leukemia) and autoantibody-driven inflammatory diseases (e.g., Rheumatoid Arthritis). Pyrimidine derivatives effectively bind to the BTK active site, halting the phosphorylation of downstream targets like NF-κB and mTOR, thereby arresting malignant B-cell proliferation[6][7].

Fig 2. Pharmacological targeting of BTK in B-cells and PDE9 in neurons via pyrimidine derivatives.

Synthetic Methodology & Experimental Design

The synthesis of 2-pyrrolidin-3-yl-pyrimidine typically involves the deprotection of a precursor (such as a Cbz-protected or benzyl-protected pyrrolidine) via Catalytic Transfer Hydrogenation (CTH), followed by immediate salt formation[2][8].

Fig 1. Synthetic workflow for 2-pyrrolidin-3-yl-pyrimidine trihydrochloride via transfer hydrogenation.

Protocol 1: Catalytic Transfer Hydrogenation (Self-Validating System)

Causality: Ammonium formate is utilized instead of hydrogen gas to provide precise, mild reduction kinetics. This prevents the over-reduction of the sensitive pyrimidine ring while safely and effectively cleaving the protecting group.

-

Reaction Setup: Dissolve 2.51 mmol of the protected precursor in 2 mL of Ethanol (EtOH). Add this to a stirring mixture of 166 mg (2.51 mmol) ammonium formate in 8 mL of Methanol (MeOH).

-

Catalyst Addition: Carefully add 60 mg of 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere to prevent spontaneous ignition.

-

Thermal Activation: Heat the reaction mixture to 60 °C for 46 hours[2].

-

In-Process Control (IPC): Perform LC-MS analysis. The system validates itself when the precursor mass disappears and the free base mass ( m/z 150.1 [M+H]⁺) dominates the chromatogram.

-

Isolation: Cool to room temperature and filter the mixture through a pad of Celite to safely remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

Protocol 2: Trihydrochloride Salt Formation

Causality: Inducing precipitation via anhydrous HCl in a non-polar/semi-polar solvent system acts as a thermodynamic sink. It drives the reaction to completion and self-purifies the product, as non-basic impurities remain dissolved in the supernatant.

-

Solvation: Dissolve the crude free base in a minimal volume of anhydrous diethyl ether or absolute ethanol.

-

Acidification: Dropwise, add 3.1 equivalents of a standardized solution of anhydrous HCl in dioxane or ether while maintaining the temperature at 0–5 °C.

-

Crystallization: Stir for 2 hours as the white trihydrochloride salt precipitates.

-

Recovery: Filter the solid under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum to yield 2-pyrrolidin-3-yl-pyrimidine trihydrochloride.

Analytical Validation Protocols

To guarantee the integrity of the synthesized batch, the following orthogonal analytical methods must be employed to validate the structure and the exact salt stoichiometry.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Run the sample using an electrospray ionization (ESI) source in positive mode. The presence of a singular major peak at m/z 150.1 confirms the intact free base structure without over-reduction.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Utilize D₂O as the solvent. The protonation of the pyrimidine nitrogens causes a distinct downfield chemical shift of the aromatic protons compared to the free base. The absence of aromatic benzyl/Cbz protons confirms complete deprotection.

-

Argentometric Titration (Chloride Content): Titrate the dissolved salt with a standardized silver nitrate (AgNO₃) solution using potassium chromate as an indicator (Mohr method). The system is validated when the calculated chloride mass fraction aligns precisely with the theoretical value for a trihydrochloride salt (~41.1% Cl by mass).

References

- ChemScene. "1020352-94-6 | 2-(Pyrrolidin-3-yl)pyrimidine trihydrochloride".

- US Patent 2010/0190771 A1. "Amino-heterocyclic compounds".

- WO2010084438A1. "Amino-heterocyclic compounds used as pde9 inhibitors".

- EP 3060550 B1. "HETEROARYL COMPOUNDS AS BTK INHIBITORS AND USES THEREOF".

- US Patent 8,604,191 B2. "Synthesis and novel salt forms of (R)-5-((E)-2-pyrrolidin-3-yl)pyrimidine".

Sources

- 1. chemscene.com [chemscene.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2010084438A1 - Amino-heterocyclic compounds used as pde9 inhibitors - Google Patents [patents.google.com]

- 4. KR101417237B1 - Amino-heterocyclic compounds used as pde9 inhibitors - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2015061247A2 - Heteroaryl compounds as btk inhibitors and uses thereof - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US8604191B2 - Synthesis and novel salt forms of (R)-5-((E)-2-pyrrolidin-3YLVINYL)pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Pyrrolidin-3-yl-pyrimidine Trihydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of a pyrrolidine ring with a pyrimidine nucleus creates a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrrolidine moiety, a five-membered saturated heterocycle, provides three-dimensional structural diversity and chiral centers crucial for specific interactions with biological targets.[1] Concurrently, the pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved drugs, recognized for its ability to mimic purine bases and interact with the hinge region of kinase active sites.[1] This guide focuses on a specific member of this class, 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride, providing a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its relevance in the broader context of drug discovery.

Part 1: Core Identifiers and Chemical Properties

2-Pyrrolidin-3-yl-pyrimidine trihydrochloride is a chemical intermediate of interest in the synthesis of more complex molecules for pharmaceutical research. Its fundamental identifiers and properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 1020352-94-6 | [2] |

| Molecular Formula | C₈H₁₄Cl₃N₃ | [2] |

| Molecular Weight | 258.58 g/mol | [2] |

| IUPAC Name | 2-(pyrrolidin-3-yl)pyrimidine;trihydrochloride | N/A |

| SMILES | C1CNCC1C2=NC=CC=N2.Cl.Cl.Cl | [2] |

| InChI Key | LPULOUDNRALULV-UHFFFAOYSA-N | [3] |

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for this specific trihydrochloride salt, the following properties are predicted based on its structure.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 37.81 Ų | [2] |

| XLogP3 | 0.0 | [3] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

The trihydrochloride salt form is expected to exhibit significantly higher water solubility compared to the free base due to the protonation of the three nitrogen atoms. This enhanced solubility is often advantageous for in vitro biological assays and for formulation purposes.

Part 2: Synthesis and Characterization

While a specific, detailed protocol for the synthesis of 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride is not extensively documented in publicly available literature, a general synthetic strategy can be outlined based on established chemical principles for the synthesis of related compounds.[4] The synthesis would typically involve two key stages: the construction of the 2-(pyrrolidin-3-yl)pyrimidine core, followed by its conversion to the trihydrochloride salt.

Step 1: Synthesis of the 2-(Pyrrolidin-3-yl)pyrimidine Core

The synthesis of the core structure can be achieved through various methods. One common approach involves the condensation of a suitable pyrimidine precursor with a protected pyrrolidine derivative.

Caption: General workflow for the synthesis of the 2-(pyrrolidin-3-yl)pyrimidine core.

Experimental Protocol (Generalized):

-

Condensation: To a solution of a protected pyrrolidine derivative (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate) in a suitable aprotic solvent (e.g., DMF, NMP), a pyrimidine precursor with a leaving group at the 2-position (e.g., 2-chloropyrimidine) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction mixture is heated to drive the nucleophilic aromatic substitution.

-

Work-up and Purification: Upon completion, the reaction is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

-

Deprotection: The protecting group (e.g., Boc) is removed under appropriate conditions (e.g., treatment with trifluoroacetic acid in dichloromethane) to yield the 2-(pyrrolidin-3-yl)pyrimidine free base.

Step 2: Formation of the Trihydrochloride Salt

The free base is subsequently converted to the trihydrochloride salt to improve its stability and solubility in aqueous media.

Experimental Protocol (Generalized):

-

Salt Formation: The purified 2-(pyrrolidin-3-yl)pyrimidine free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol).

-

An excess of a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

-

The resulting precipitate, 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride, is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride, the following characteristics are predicted based on the analysis of its structural components and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyrrolidine and pyrimidine rings. The formation of the trihydrochloride salt would lead to a downfield shift of the protons adjacent to the nitrogen atoms due to their protonation. The pyrrolidine protons would appear as a series of multiplets, while the pyrimidine protons would be observed as a doublet and a triplet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms in the molecule. The carbons of the pyrimidine ring will appear in the downfield region characteristic of aromatic heterocycles.

-

Mass Spectrometry (MS): In a mass spectrum, the parent ion of the free base (C₈H₁₁N₃) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 149.10 g/mol ).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit broad N-H stretching bands in the region of 2500-3000 cm⁻¹, characteristic of amine hydrochlorides. Other significant peaks would include C-H stretching vibrations, C=N and C=C stretching vibrations of the pyrimidine ring, and N-H bending vibrations.

Part 3: Applications in Drug Discovery

The 2-pyrrolidin-3-yl-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. Its significance stems from the combination of the pyrrolidine ring's three-dimensional character and the pyrimidine's ability to act as a bioisostere for purines.[5]

Kinase Inhibition

A primary application of pyrrolidinyl-pyrimidine derivatives is in the development of kinase inhibitors.[6] The pyrimidine core can form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases, while the pyrrolidine moiety can be modified to achieve potency and selectivity for specific kinases.[1]

Caption: Competitive inhibition of a kinase by a pyrrolidinyl-pyrimidine derivative.

Derivatives of this scaffold have been investigated as inhibitors of various kinases implicated in cancer and inflammatory diseases, including:

-

Janus Kinases (JAKs) [1]

-

Phosphoinositide 3-kinases (PI3Ks) [1]

-

Mammalian Target of Rapamycin (mTOR) [1]

-

Cyclin-Dependent Kinases (CDKs) [1]

-

Aurora Kinases [1]

-

RET Kinase [7]

The development of multi-targeted kinase inhibitors is also an active area of research, with some pyrrolo[2,3-d]pyrimidine derivatives showing potent activity against multiple kinases involved in cancer progression.[8][9]

Antiviral and Antimicrobial Applications

The structural similarity of the pyrimidine ring to the nucleobases found in DNA and RNA makes pyrimidine derivatives promising candidates for antiviral and antimicrobial agents.[10][11] These compounds can interfere with viral or microbial replication by inhibiting essential enzymes. Research has explored pyrrolopyrimidine derivatives for their activity against various viruses, including those responsible for gastroenteritis.[12] Additionally, some fused pyrimidine derivatives have shown potential as antibacterial and antifungal agents.[13]

Central Nervous System (CNS) Disorders

Pyrimidine derivatives have also been investigated for their potential in treating central nervous system disorders. Their ability to cross the blood-brain barrier and interact with various CNS targets makes them attractive for the development of novel anticonvulsant and antidepressant drugs.[14] The pyrrolidine moiety can be crucial for achieving the desired pharmacokinetic properties for CNS-active compounds. Furthermore, certain pyrimido[4,5-d]pyrimidines have shown neuroprotective and antioxidant properties, suggesting their potential in addressing neurodegenerative diseases like Alzheimer's.[15]

Part 4: Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Rinse mouth with water and consult a physician.

-

Conclusion

2-Pyrrolidin-3-yl-pyrimidine trihydrochloride represents a valuable building block in the synthesis of a diverse range of biologically active molecules. The combination of the pyrrolidine and pyrimidine rings provides a versatile scaffold for the development of potent and selective inhibitors of various therapeutic targets, particularly kinases. While specific experimental data for this trihydrochloride salt is limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into this and similar scaffolds holds significant promise for the discovery of novel therapeutics for a wide range of diseases.

References

- MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals (Basel).

- PubMed. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.

- MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel).

- IJCSP. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections.

- ResearchGate. (2018). (PDF) Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of expected antiviral and ntimicrobial activity.

- PubMed. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors.

- PMC. (n.d.).

- PubMed. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections.

- JACS Directory. (2021).

- Google Patents. (n.d.). US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.

- MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Pharmaceuticals (Basel).

- PubChemLite. (n.d.). 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride (C9H10F3N3).

- PubMed. (2015). Pyrimidine derivatives as potential agents acting on central nervous system.

- PubChemLite. (n.d.). 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride (C8H11N3).

- Sigma-Aldrich. (n.d.). 2-(Pyrrolidin-3-yl)pyridine hydrochloride | 1198416-89-5.

- Sigma-Aldrich. (n.d.). 2-(Pyrrolidin-3-ylthio)pyrimidine | 1247438-29-4.

- ResearchGate. (n.d.). Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia.

- Sigma-Aldrich. (n.d.). 2-(pyrrolidin-3-yloxy)pyrimidine dihydrochloride | 3026676-72-9.

- IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Organic Chemistry Portal. (2009).

- ChemicalBook. (2026). 3-(2-Pyrrolidinyl)pyridine | 5746-86-1.

- MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). 2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride | 1220039-88-2.

- Sigma-Aldrich. (n.d.). 2-(Pyrrolidin-3-ylthio)pyrimidine | 1247438-29-4.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 2-(pyrrolidin-3-yl)pyrimidine dihydrochloride (C8H11N3) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. jacsdirectory.com [jacsdirectory.com]

- 12. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties | MDPI [mdpi.com]

Unlocking the Privileged Scaffold: 2-Pyrrolidin-3-yl-pyrimidine Trihydrochloride in Targeted Drug Discovery

Executive Summary & Chemical Rationale

In modern rational drug design, identifying a "privileged scaffold"—a core molecular framework capable of binding to multiple, distinct biological targets through modular functionalization—is highly sought after. 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride (CAS: 1020352-94-6) serves as exactly this type of foundational building block[1].

While not an active pharmaceutical ingredient (API) in its raw form, this intermediate provides two critical pharmacophoric elements:

-

The Pyrimidine Core: Acts as a bioisostere for purine and pyrimidine nucleotide bases (such as guanine or adenine). This allows the scaffold to anchor deeply into the highly conserved hinge regions of kinases and the active sites of phosphodiesterases via robust hydrogen bonding[2][3].

-

The Pyrrolidine Ring: Provides a flexible, sp3-hybridized vector that projects outward toward solvent-exposed regions or allosteric pockets. This ring serves as an ideal attachment point for functional groups, such as electrophilic warheads for covalent target engagement[4][5].

By leveraging this dual-nature architecture, researchers have successfully utilized 2-pyrrolidin-3-yl-pyrimidine derivatives to target two entirely distinct biological pathways: Phosphodiesterase 9 (PDE9) for neurodegenerative diseases, and Bruton’s Tyrosine Kinase (BTK) for autoimmune disorders and oncology.

Target Pathway 1: Phosphodiesterase 9 (PDE9) in Neurodegeneration

Mechanistic Rationale

Alzheimer's disease (AD) pathology is heavily linked to the dysfunction of the Nitric Oxide (NO) / cyclic Guanosine Monophosphate (cGMP) signaling cascade. PDE9 is a high-affinity enzyme that specifically hydrolyzes cGMP[6]. Because PDE9 is highly expressed in the cortex and hippocampus, its inhibition prevents cGMP degradation, thereby amplifying Protein Kinase G (PKG) activity. This cascade ultimately phosphorylates CREB, leading to enhanced synaptic plasticity, neuroprotection, and the restoration of Long-Term Potentiation (LTP)[6][7].

Structural biology reveals that pyrimidine-based inhibitors mimic the guanine base of cGMP. They achieve exceptional selectivity over other PDEs (such as the brain-abundant PDE1) by forming a direct hydrogen bond with Tyr424 —a residue unique to the PDE9 active site—alongside invariant interactions with Gln453[2][3].

Fig 1: PDE9/cGMP signaling cascade and targeted inhibition for synaptic plasticity.

Self-Validating Experimental Protocol: PDE9 Inhibitory Assay

To rigorously evaluate pyrimidine derivatives for PDE9 inhibition, a multi-tiered, self-validating workflow is required.

Step 1: Biochemical TR-FRET Assay

-

Procedure: Incubate recombinant human PDE9A with the pyrimidine-derived inhibitor and a fluorescently labeled cGMP substrate.

-

Detection: Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Causality & Logic: TR-FRET is deliberately chosen over standard fluorescence intensity. Its delayed emission reading eliminates compound auto-fluorescence—a primary driver of false positives in heterocyclic library screens.

-

Validation Check: Calculate the Z'-factor for every microtiter plate. A Z' > 0.5 is mandatory to confirm the assay window is robust enough to distinguish true inhibitors from background noise.

Step 2: Orthogonal Cellular Validation

-

Procedure: Treat human neuroblastoma SH-SY5Y cells with the inhibitor, lyse the cells, and quantify intracellular cGMP accumulation using an ELISA kit.

-

Causality & Logic: Biochemical potency (IC50) does not guarantee membrane permeability. This orthogonal step ensures the compound successfully crosses the lipid bilayer and engages the target in a complex physiological environment.

Target Pathway 2: Bruton's Tyrosine Kinase (BTK) in Autoimmunity

Mechanistic Rationale

BTK is a critical kinase in the B-Cell Receptor (BCR) signaling pathway. Aberrant activation of this pathway drives the pathogenesis of various autoimmune diseases (e.g., rheumatoid arthritis) and B-cell malignancies[4][5].

The 2-pyrrolidin-3-yl-pyrimidine scaffold is perfectly suited for BTK inhibition. The pyrimidine core acts as a hinge-binding motif, docking into the ATP-binding pocket of the kinase. Crucially, the pyrrolidine ring can be functionalized with an α,β-unsaturated amide (an acrylamide group). This electrophilic warhead is positioned precisely to undergo a Michael addition with Cys481 , a non-conserved cysteine residue in the BTK active site, resulting in potent, irreversible covalent inhibition[5].

Fig 2: BCR-BTK signaling pathway illustrating irreversible inhibition at Cys481.

Self-Validating Experimental Protocol: BTK Kinase & B-Cell Proliferation Assay

Step 1: Intact Protein Mass Spectrometry (Covalent Validation)

-

Procedure: Incubate recombinant BTK with the pyrimidine-pyrrolidine inhibitor. Analyze the protein via LC-MS/MS.

-

Causality & Logic: Before running functional assays, one must definitively prove the mechanism of action. Observing a mass shift in the BTK protein exactly corresponding to the molecular weight of the inhibitor confirms irreversible covalent modification of Cys481.

Step 2: Pathway-Specific Cellular Proliferation Assay

-

Procedure: Isolate primary human B-cells. Divide into two cohorts: Cohort A is stimulated with anti-IgM; Cohort B is stimulated with CD40 ligand. Treat both with the inhibitor and measure proliferation via 3H-thymidine incorporation.

-

Causality & Logic: Anti-IgM specifically cross-links the BCR, triggering the BTK-dependent cascade. Conversely, CD40 stimulation bypasses BTK entirely. If the inhibitor suppresses anti-IgM proliferation but leaves CD40 proliferation intact, it proves the drug is mechanism-on-target. If both are suppressed, the compound is merely exhibiting off-target general cytotoxicity.

Quantitative Data Summary

The versatility of the pyrimidine-pyrrolidine core is evident in the sub-nanomolar potencies and extreme selectivities achieved by its derivatives across both target classes.

| Compound / Derivative | Primary Target | IC50 Value | Selectivity Profile | Key Structural Feature |

| Compound 3r | PDE9A | 0.6 nM | >150-fold over other PDEs | Dual H-bonds (Tyr424, Ala452)[2] |

| PF-04447943 | PDE9A | ~12 nM | 170-fold over PDE1 | Brain-penetrant pyrazolo-pyrimidine[3] |

| Compound 28s | PDE9A | 21 nM | 860-fold over PDE1B | Deep orthosteric pocket binding[3] |

| Orelabrutinib | BTK | 1.6 nM | >90% specific among 456 kinases | Covalent binding via Cys481[5] |

| Compound 27 | BTK | 3.0 nM | High kinase selectivity | Pyrrolo-pyrimidine core[5] |

Conclusion

The 2-pyrrolidin-3-yl-pyrimidine trihydrochloride scaffold is a masterclass in modular drug design. By retaining the pyrimidine core for robust hinge/active-site anchoring and exploiting the pyrrolidine ring for targeted functionalization, researchers can drive the pharmacology toward entirely different disease states. Whether designing highly selective, reversible PDE9 inhibitors to combat cognitive decline in Alzheimer's disease, or engineering irreversible, covalent BTK inhibitors to halt autoimmune cascades, this chemical intermediate remains a critical asset in the medicinal chemist's toolkit.

References

-

Title: Discovery of Novel Pyrazolopyrimidinone Derivatives as Phosphodiesterase 9A Inhibitors Capable of Inhibiting Butyrylcholinesterase for Treatment of Alzheimer's Disease Source: ACS Chemical Neuroscience URL: [Link]

-

Title: Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases Source: Molecules (via PubMed Central) URL: [Link]

-

Title: Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design Source: Acta Pharmacologica Sinica (via PubMed Central) URL: [Link]

- Title: WO2010084438A1 - Amino-heterocyclic compounds used as pde9 inhibitors Source: Google Patents URL

- Source: European Patent Office (via Google Patents)

Sources

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-based discovery of highly selective phosphodiesterase-9A inhibitors and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2010084438A1 - Amino-heterocyclic compounds used as pde9 inhibitors - Google Patents [patents.google.com]

2-Pyrrolidin-3-yl-pyrimidine Trihydrochloride: A Strategic Building Block in CNS Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the design of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, lipophilic efficiency (LipE), and blood-brain barrier (BBB) penetrance. 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride (CAS 1020352-94-6) has emerged as a highly specialized and privileged chemical intermediate [1]. By coupling a flexible, aliphatic pyrrolidine ring with an aromatic pyrimidine moiety, this building block provides a unique spatial geometry that is particularly effective in targeting the hydrophobic pockets of phosphodiesterase enzymes, most notably Phosphodiesterase 9A (PDE9A) [2].

This whitepaper provides an in-depth technical analysis of 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride, detailing its physicochemical profile, its mechanistic role in the NO/cGMP/cGK signaling pathway, and field-proven synthetic protocols for its incorporation into advanced pharmaceutical candidates.

Chemical Identity & Physicochemical Profiling

The selection of the trihydrochloride salt form over the free base is a deliberate choice driven by causality in chemical stability and assay performance. The pyrrolidine nitrogen is highly basic, making the free base susceptible to oxidative degradation and rapid atmospheric carbon dioxide absorption. The trihydrochloride salt neutralizes the primary basic center and protonates the weakly basic pyrimidine nitrogens, ensuring long-term shelf stability and excellent aqueous solubility for in vitro biological screening [1].

Table 1: Physicochemical Properties

| Property | Value | Pharmacological Rationale |

| CAS Number | 1020352-94-6 | Unique identifier for the trihydrochloride salt [1]. |

| Molecular Formula | C₈H₁₄Cl₃N₃ | Represents the fully protonated state. |

| Molecular Weight | 258.58 g/mol | Low molecular weight allows for downstream scaffold functionalization without violating Lipinski’s Rule of 5. |

| TPSA (Free Base) | 37.81 Ų | Optimal for BBB penetration (CNS drugs typically require TPSA < 90 Ų) [1]. |

| LogP (Computational) | ~1.82 | Balances aqueous solubility with lipid membrane permeability. |

| H-Bond Donors/Acceptors | 1 / 3 | Facilitates critical hydrogen bonding in enzyme catalytic sites (e.g., Gln453 in PDE9A) [3]. |

Mechanistic Grounding: The PDE9A Pathway & CNS Therapeutics

The primary literature and patent landscape heavily associate the 2-pyrrolidin-3-yl-pyrimidine motif with the development of PDE9A inhibitors [2]. PDE9A is an enzyme that selectively hydrolyzes cyclic guanosine monophosphate (cGMP) over cyclic adenosine monophosphate (cAMP). In the brain, cGMP is a critical second messenger in the Nitric Oxide (NO) signaling cascade, which regulates synaptic plasticity and Long-Term Potentiation (LTP)—the cellular foundation of learning and memory [2].

By incorporating the 2-pyrrolidin-3-yl-pyrimidine motif into larger scaffolds (such as pyrazolo[3,4-d]pyrimidin-4-ones), medicinal chemists can create inhibitors that block PDE9A. The pyrimidine ring engages in critical π−π stacking with the Phe456 residue in the hydrophobic clamp of the PDE9A active site, while the pyrrolidine ring directs the rest of the molecule toward the metal-binding pocket[3].

Diagram 1: The NO/cGMP/cGK Signaling Pathway and PDE9A Inhibition Mechanism.

Structure-Activity Relationship (SAR) Insights

The transition from early high-throughput screening hits to clinical candidates like PF-04447943 relied heavily on the strategic replacement of lipophilic phenyl rings with heteroaromatic systems like pyrimidine [3]. This substitution drastically improves Lipophilic Efficiency (LipE), a metric that correlates target potency with lipophilicity. High LipE is essential for mitigating off-target toxicity and improving metabolic stability.

Table 2: SAR Impact of the Pyrimidine Motif in PDE9A Inhibitors

| Structural Motif | Lipophilic Efficiency (LipE) | Efflux Ratio (MDR) | Brain/Plasma Penetrance | Target Affinity (Ki) |

| Phenyl-Pyrrolidine | ~5.0 | 15.8 | Low (<0.05) | < 5 nM |

| Pyrimidine-Pyrrolidine | 9.58 | 1.23 | High (Predictive) | 2.8 nM (Human PDE9) |

Data synthesized from the discovery of PF-04447943, demonstrating how the pyrimidine nitrogen atoms reduce the efflux ratio and enable CNS penetrance without sacrificing target affinity [3].

Synthetic Methodologies & Experimental Protocols

To utilize 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride effectively, the synthetic workflow must account for the high equivalent weight of the hydrochloride salts. The following protocol details a self-validating Nucleophilic Aromatic Substitution (SNAr) / N-alkylation workflow to couple this intermediate with an electrophilic core.

Step-by-Step Protocol: N-Alkylation / SNAr Coupling

Objective: Couple 2-Pyrrolidin-3-yl-pyrimidine to a halogenated pyrazolo-pyrimidine scaffold.

-

Preparation and Free-Basing:

-

Suspend 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride (1.0 eq, 258.6 mg) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

-

Causality: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) dropwise at 0°C. Exactly 3.0 equivalents are consumed to neutralize the trihydrochloride salt, while the remaining 1.0 equivalent acts as the non-nucleophilic base to drive the subsequent coupling reaction.

-

-

Electrophile Addition:

-

Add the halogenated electrophilic scaffold (0.9 eq).

-

Causality: Using the complex scaffold as the limiting reagent ensures complete consumption of the electrophile. Unreacted electrophiles are notoriously difficult to separate from the final product via reverse-phase chromatography, whereas excess polar pyrrolidine intermediate is easily washed away during aqueous workup.

-

-

Thermal Activation:

-

Heat the reaction mixture to 80°C for 12 hours.

-

Causality: The steric hindrance around the 3-position of the pyrrolidine ring creates an activation energy barrier that requires sustained thermal energy for efficient SNAr or alkylation.

-

-

Self-Validating Reaction Monitoring:

-

Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS.

-

Validation Check: The reaction is deemed complete and successful only when the LC-MS UV trace shows >95% consumption of the electrophile mass and the emergence of the desired product mass [M+H]+ . If the intermediate mass ( m/z 150 for the free base) is absent but the electrophile remains, the intermediate has degraded, indicating moisture contamination in the DMF.

-

-

Workup and Purification:

-

Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate ( 3×10 mL).

-

Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via Preparative-HPLC (C18 column, Water/MeCN gradient with 0.1% TFA modifier).

-

Diagram 2: Synthetic Workflow for PDE9A Inhibitor Assembly using the Intermediate.

Conclusion & Future Perspectives

2-Pyrrolidin-3-yl-pyrimidine trihydrochloride is far more than a simple chemical catalog item; it is a rationally designed pharmacophore module. Its ability to simultaneously lower LogP, resist multidrug efflux pumps, and engage in precise π−π and hydrogen-bonding interactions makes it indispensable for modern neuro-therapeutics [2][3]. While its primary documented success lies within the PDE9A inhibitor space (e.g., the PF-04447943 analogs), the spatial geometry of this pyrrolidine-pyrimidine axis holds untapped potential for other CNS targets, including kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators.

References

- ChemScene Product Data:1020352-94-6 | 2-(Pyrrolidin-3-yl)pyrimidine trihydrochloride. ChemScene.

- US Patent 2010/0190771 A1:Amino-heterocyclic compounds used as pde9 inhibitors.

- Journal of Medicinal Chemistry:Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a Selective Brain Penetrant PDE9A Inhibitor for the Treatment of Cognitive Disorders.

Physicochemical Properties and Applications of 2-Pyrrolidin-3-yl-pyrimidine Trihydrochloride in Drug Discovery

Executive Summary

In modern structure-based drug design (SBDD), the selection of bifunctional building blocks is a critical determinant of a lead compound's pharmacokinetic and pharmacodynamic success. 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride (CAS: 1020352-94-6) has emerged as a highly privileged scaffold. Combining the established hinge-binding capabilities of the pyrimidine ring with the tunable, basic aliphatic vector of a pyrrolidine moiety, this compound is extensively utilized in the development of kinase inhibitors (e.g., Aurora A, BTK) and phosphodiesterase (PDE) modulators.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale in medicinal chemistry, and field-proven experimental workflows for its derivatization.

Physicochemical Profiling

Understanding the physicochemical baseline of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The trihydrochloride salt form is specifically engineered to maximize shelf-life, prevent ambient oxidation of the secondary amine, and ensure complete aqueous solubility during early-stage assay development.

Quantitative Data Summary

| Property | Value | Causality / Relevance in Drug Design |

| CAS Number | 1020352-94-6 | Unique identifier for the stable trihydrochloride salt form [3]. |

| Molecular Formula | C₈H₁₄Cl₃N₃ | Indicates the presence of 3 equivalents of HCl, requiring precise stoichiometric neutralization during synthesis. |

| Molecular Weight | 258.58 g/mol (Salt) / 149.19 g/mol (Base) | Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 37.81 Ų | Excellent membrane permeability profile; ideal for CNS-targeted (e.g., PDE9A) or intracellular kinase targets. |

| LogP (Calculated) | 1.82 (Free base) | Optimal lipophilicity for the free base, balancing aqueous solubility and lipid membrane partitioning [3]. |

| Hydrogen Bond Donors / Acceptors | 1 / 3 (Free base) | The pyrimidine provides 2 acceptors (hinge binding); pyrrolidine provides 1 donor/acceptor for solvent-exposed interactions. |

Mechanistic Rationale in Drug Design

The architectural brilliance of 2-pyrrolidin-3-yl-pyrimidine lies in its dual-domain functionality.

The Pyrimidine Domain (Hinge Binder): The pyrimidine ring is a classic pharmacophore in oncology and immunology. The nitrogen atoms at positions 1 and 3 serve as critical hydrogen bond acceptors. When positioned within the ATP-binding pocket of a kinase, these nitrogens interact directly with the backbone amide NH of the kinase hinge region.

The Pyrrolidine Domain (Allosteric Vector): When substituted at the 2-position, the pyrrolidin-3-yl group provides a basic aliphatic amine that acts as a stereochemically tunable vector. As demonstrated in recent [1], functionalizing this pyrrolidine nitrogen can establish electrostatic dipole-dipole interactions with specific residues (e.g., Ala273). This interaction forces the kinase activation loop to flip from an active "DFG-in" state to an inactive "DFG-out" conformation. This allosteric modulation not only halts kinase activity but triggers the proteasomal degradation of downstream targets like MYC oncoproteins [1].

Furthermore, in the central nervous system space, this scaffold has been pivotal in designing [2]. The 3-position linkage allows medicinal chemists to orient downstream substituents to exploit minor residue differences between PDE families, achieving high selectivity while maintaining a low efflux ratio for blood-brain barrier (BBB) penetration.

Mechanism of pyrimidine-based inhibitors inducing DFG-out conformation and MYC degradation.

Experimental Workflows: Self-Validating Protocols

Because the building block is supplied as a trihydrochloride salt, it is completely unreactive toward electrophiles in its native state. The following protocol details a self-validating workflow for Nucleophilic Aromatic Substitution (SₙAr) or amide coupling, emphasizing the causality behind reagent stoichiometry.

Protocol: Controlled Free-Basing and Electrophilic Diversification

Objective: To couple the pyrrolidine nitrogen with an aryl halide or carboxylic acid to form a functionalized inhibitor scaffold.

Causality & Rationale: Using exactly 4.0 equivalents of a non-nucleophilic base (DIPEA) is mathematically critical. Three equivalents are consumed immediately to neutralize the 3 HCl molecules associated with the pyrimidine and pyrrolidine nitrogens. The remaining 1.0 equivalent acts as the catalytic base to drive the SₙAr or amide coupling reaction. Using excessive base can lead to unwanted side reactions (e.g., epimerization if stereocenters are present), while insufficient base will stall the reaction completely.

Step-by-Step Methodology:

-

Preparation: Suspend 2-pyrrolidin-3-yl-pyrimidine trihydrochloride (1.0 eq, 258.6 mg, 1.0 mmol) in anhydrous DMSO or DMF (5.0 mL) under a nitrogen atmosphere.

-

Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 696 µL, 4.0 mmol) dropwise at room temperature.

-

Self-Validation Step: The cloudy suspension will clarify into a homogeneous solution as the salt is neutralized. Spot 1 µL of the solution onto wet pH paper; a pH of 8–9 confirms complete free-basing.

-

-

Electrophile Addition: Add the target electrophile (e.g., a substituted aryl chloride for SₙAr, or a pre-activated carboxylic acid with HATU for amide coupling) (1.05 eq).

-

Reaction Execution: Heat the mixture to 90°C (for SₙAr) or stir at room temperature (for amide coupling) for 4–6 hours.

-

Reaction Monitoring: Take a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS.

-

Self-Validation Step: The complete disappearance of the m/z 150[M+H]⁺ peak (representing the free base) and the emergence of the target product mass confirms reaction completion.

-

-

Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to selectively partition and remove the DMSO/DMF and DIPEA hydrochloride salts. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC.

Workflow for the derivatization of 2-pyrrolidin-3-yl-pyrimidine trihydrochloride.

References

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Design and Discovery of 6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Synthesis of Novel 2-Pyrrolidin-3-yl-pyrimidine Trihydrochloride Derivatives: A Technical Guide

Abstract

The unique structural combination of pyrimidine and pyrrolidine rings has established this scaffold as a cornerstone in modern medicinal chemistry, with applications ranging from kinase inhibitors to antiviral agents.[1][2] This technical guide provides a comprehensive overview of a robust and reproducible synthetic strategy for novel 2-pyrrolidin-3-yl-pyrimidine derivatives, culminating in their isolation as stable trihydrochloride salts. We will delve into the strategic considerations behind the synthetic design, offer detailed, step-by-step protocols for the key transformations, and present methods for the thorough characterization of the final compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore this valuable chemical space.

Introduction: The Strategic Importance of the Pyrrolidinyl-Pyrimidine Scaffold

The pyrimidine ring is a fundamental pharmacophore present in numerous FDA-approved drugs, renowned for its ability to engage in hydrogen bonding and act as a bioisostere for purine bases.[1] When coupled with a pyrrolidine moiety, the resulting scaffold gains three-dimensional complexity and introduces chiral centers, which are critical for achieving high-affinity and selective interactions with biological targets.[1] The 3-yl linkage, in particular, offers a distinct vector for substituent placement compared to the more commonly explored 2-yl or N-linked analogues.

The synthesis of these compounds often culminates in their conversion to a salt form to enhance stability, solubility, and bioavailability. The trihydrochloride salt is particularly advantageous for compounds possessing multiple basic nitrogen centers—two in the pyrimidine ring and one in the pyrrolidine ring—ensuring complete protonation and yielding a crystalline, manageable solid.

Retrosynthetic Analysis and Synthetic Strategy

A convergent synthetic approach is optimal for the construction of 2-pyrrolidin-3-yl-pyrimidine derivatives. This strategy involves the separate synthesis of the two core heterocyclic fragments, followed by a late-stage coupling reaction. This approach offers flexibility for diversification of both the pyrimidine and pyrrolidine components.

Our retrosynthetic analysis (Figure 1) disconnects the target molecule at the C2-C3' bond between the pyrimidine and pyrrolidine rings. This leads to two key building blocks: a suitably activated pyrimidine precursor, such as a 2-chloropyrimidine, and a protected 3-aminopyrrolidine. The most widely used and versatile starting material for the latter is (R)- or (S)-1-Boc-3-aminopyrrolidine, which provides a chiral foundation and a stable protecting group that can be easily removed in the final step.[3][4]

The pyrimidine core itself is constructed from acyclic precursors. A common and efficient method is the condensation of a 1,3-dicarbonyl compound (or equivalent) with a guanidine derivative, which provides the N-C-N backbone of the pyrimidine ring.[5][6][7]

Figure 1: Retrosynthetic analysis for 2-pyrrolidin-3-yl-pyrimidine derivatives.

Detailed Experimental Protocols

Synthesis of 2-Chloropyrimidine (Intermediate 1)

The construction of the pyrimidine ring is a foundational step. The condensation of malondialdehyde or a synthetic equivalent with guanidine hydrochloride is a classic and effective method.[5] The resulting 2-aminopyrimidine can then be converted to the more reactive 2-chloropyrimidine, an excellent electrophile for subsequent coupling reactions.

Protocol 3.1.1: Synthesis of 2-Aminopyrimidine

-

To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in anhydrous ethanol), add guanidine hydrochloride (1.0 eq.).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add 1,1,3,3-tetramethoxypropane (1.05 eq.), the synthetic equivalent of malondialdehyde, to the mixture.

-

Reflux the reaction mixture for 12 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, neutralize the mixture with concentrated HCl.

-

Remove the solvent under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3.1.2: Synthesis of 2-Chloropyrimidine

-

Suspend 2-aminopyrimidine (1.0 eq.) in phosphorus oxychloride (POCl₃, 5.0 eq.).

-

Carefully add N,N-diethylaniline (1.2 eq.) dropwise at 0 °C.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with solid sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloropyrimidine, which can be purified by column chromatography.

Synthesis of the Protected Intermediate: 2-(1-Boc-pyrrolidin-3-yl)-pyrimidine

This key step involves the formation of the C-C bond between the two heterocyclic systems. While a direct SNAr reaction is possible, a more robust approach for this specific linkage often involves organometallic coupling. Here we describe a Negishi coupling, which requires conversion of the pyrrolidine component to an organozinc reagent.

Protocol 3.2.1: Synthesis of (R)-1-Boc-3-(iodomethyl)pyrrolidine

-

This intermediate is typically prepared from the commercially available (R)-1-Boc-3-hydroxymethylpyrrolidine via a two-step process involving tosylation followed by Finkelstein reaction with sodium iodide.

Protocol 3.2.2: Negishi Coupling

-

To a solution of (R)-1-Boc-3-(iodomethyl)pyrrolidine (1.2 eq.) in anhydrous THF at -20 °C, add isopropylmagnesium chloride (1.2 eq.) dropwise. Stir for 30 minutes.

-

In a separate flask, add zinc chloride (1.3 eq.) to anhydrous THF and stir until fully dissolved.

-

Transfer the freshly prepared Grignard reagent to the zinc chloride solution via cannula at -20 °C and allow it to warm to 0 °C over 1 hour to form the organozinc reagent.

-

To this solution, add 2-chloropyrimidine (1.0 eq.) and Pd(PPh₃)₄ (0.05 eq.).

-

Heat the reaction mixture to 60 °C and stir for 16 hours under an inert atmosphere.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-(1-Boc-pyrrolidin-3-yl)-pyrimidine.

Deprotection and Trihydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the trihydrochloride salt. This is conveniently achieved in a single step using an excess of HCl in a suitable solvent.

Protocol 3.3.1: Synthesis of 2-(Pyrrolidin-3-yl)-pyrimidine Trihydrochloride

-

Dissolve the purified 2-(1-Boc-pyrrolidin-3-yl)-pyrimidine (1.0 eq.) in a minimal amount of methanol.

-

Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq.) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate should form during this time.

-

Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under high vacuum to yield the final 2-(pyrrolidin-3-yl)-pyrimidine trihydrochloride as a white or off-white solid.

Figure 2: Overall synthetic workflow for the target compounds.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the final compound. A combination of spectroscopic and analytical techniques should be employed.[8][9][10][11]

Table 1: Analytical Data for 2-((R)-Pyrrolidin-3-yl)-pyrimidine Trihydrochloride

| Analysis Technique | Expected Results |

| ¹H NMR (400 MHz, D₂O) | δ 8.8 (s, 2H, Pyrimidine H4, H6), 7.5 (t, 1H, Pyrimidine H5), 3.5-3.8 (m, 5H, Pyrrolidine CH, CH₂), 2.3-2.5 (m, 2H, Pyrrolidine CH₂) |

| ¹³C NMR (100 MHz, D₂O) | δ 165 (Pyrimidine C2), 158 (Pyrimidine C4, C6), 122 (Pyrimidine C5), 55 (Pyrrolidine C2), 53 (Pyrrolidine C5), 45 (Pyrrolidine C3), 30 (Pyrrolidine C4) |

| Mass Spec. (ESI+) | m/z [M+H]⁺ = 150.10 (for the free base) |

| Purity (HPLC) | >98% (UV detection at 254 nm) |

| Melting Point | >250 °C (with decomposition) |

The NMR spectra should clearly show the characteristic signals for both the pyrimidine and pyrrolidine rings.[8] In the ¹H NMR, the downfield signals correspond to the aromatic protons of the pyrimidine, while the upfield multiplets correspond to the saturated pyrrolidine ring. Mass spectrometry confirms the molecular weight of the free base, and HPLC analysis is crucial for determining the purity of the final compound.[9][12]

Troubleshooting and Process Optimization

-

Low Yield in Coupling: The efficiency of the Negishi coupling is highly dependent on the quality of the organozinc reagent. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Screening different palladium catalysts and ligands may also improve yields.

-

Incomplete Deprotection: If deprotection is sluggish, increasing the reaction time or the equivalents of HCl can be effective. Alternatively, trifluoroacetic acid (TFA) in dichloromethane can be used, followed by a separate salt formation step.

-

Diastereoselectivity Issues: If a racemic starting material for the pyrrolidine is used, or if racemization occurs, the final product will be a mixture of enantiomers. Chiral HPLC may be necessary to resolve and analyze the enantiomeric excess. Maintaining low temperatures during the formation of the organometallic reagent can help preserve stereochemical integrity.[13]

Conclusion

This guide outlines a comprehensive and adaptable strategy for the synthesis of novel 2-pyrrolidin-3-yl-pyrimidine trihydrochloride derivatives. By employing a convergent approach centered on a robust Negishi coupling reaction, a wide range of analogues can be accessed. The detailed protocols and characterization data provided herein serve as a solid foundation for researchers in drug discovery and medicinal chemistry to further explore the therapeutic potential of this important heterocyclic scaffold.

References

- Vertex AI Search. SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- ACS Publications. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry.

- Royal Society of Chemistry. (2015). The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Chemical Communications.

- Merugu, R. et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW.

- BenchChem. A Technical Guide to the Enantiomers of 3-(Boc-amino)pyrrolidine: (R) vs. (S).

- BenchChem. An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine.

- ResearchGate. Scheme 2. Retrosynthetic analysis for the synthesis of pyrrolidine derivatives 17-24.

- Taylor & Francis Online. (2024). Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent.

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.

- PMC. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.

- Al-Mustansiriyah University. (2023). Synthesis and Characterization of Some Novel 6- (Heteroatom-substituted) Pyrimidine Derivatives and Study the Biological Activity. Journal of Pharmaceutical Negative Results.

- JOCPR. 150-164 Research Article Cytotoxicity Analysis of Some Novel Pyrimi.

- ResearchGate. IR, NMR spectral data of pyrimidine derivatives.

- Oriental Journal of Chemistry. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.

- Chem-Impex. (R)-(+)-1-Boc-3-aminopyrrolidine.

- BenchChem. Technical Support Center: Diastereoselectivity in (R)-3-(Boc-amino)pyrrolidine Reactions.

- BenchChem. Exploring the Chemical Space of 4-(Pyrrolidin-2-yl)pyrimidine Analogues: A Technical Guide for Drug Discovery Professionals.

- Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.

- PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. bu.edu.eg [bu.edu.eg]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. psmjournals.org [psmjournals.org]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Early Pharmacology Studies of 2-Pyrrolidin-3-yl-pyrimidine Trihydrochloride: A Critical Pharmacophore in PDE9 Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The development of therapeutics for neurodegenerative diseases, particularly Alzheimer's Disease (AD) and Vascular Dementia (VaD), has increasingly focused on modulating intracellular second messengers. 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride (CAS 1020352-94-6)[1] has emerged as a highly privileged synthetic intermediate and core pharmacophore in the design of potent, selective Phosphodiesterase 9 (PDE9) inhibitors[2][3]. As a Senior Application Scientist overseeing early-stage drug discovery, I have designed this whitepaper to detail the mechanistic rationale, screening cascades, and self-validating pharmacological protocols required to evaluate derivatives of this critical compound.

Mechanistic Rationale: The PDE9 Target and cGMP Signaling

Unlike other phosphodiesterases that hydrolyze both cAMP and cGMP (or exclusively cAMP), PDE9 is uniquely cGMP-specific and possesses the highest affinity for cGMP among all PDE families ( Km≈70 nM)[4]. PDE9 is heavily expressed in the cortex, hippocampus, and basal ganglia—regions critical for cognitive function[3][5].

In neurodegenerative states, the Nitric Oxide (NO) / cGMP / Protein Kinase G (PKG) signaling cascade is often severely downregulated[6]. This pathway is fundamentally linked to the phosphorylation of the cAMP response element-binding protein (CREB), which drives the gene expression necessary for Long-Term Potentiation (LTP) and synaptic plasticity[3][7]. By utilizing 2-Pyrrolidin-3-yl-pyrimidine derivatives to selectively inhibit PDE9, we prevent the hydrolysis of cGMP, thereby restoring synaptic function without the off-target cardiovascular effects often associated with PDE1 or PDE5 inhibition[4].

Caption: NO/cGMP/PKG/CREB Signaling Pathway Modulated by PDE9 Inhibition.

Early Pharmacology Screening Cascade

To successfully transition a 2-Pyrrolidin-3-yl-pyrimidine derivative from a chemical intermediate to a validated lead compound, we must employ a strict, sequential pharmacological screening cascade. We do not simply look for binding; we look for functional target engagement, cellular permeability, and metabolic stability.

Caption: Early Pharmacology Screening Workflow for PDE9 Inhibitors.

Quantitative Pharmacological Profiling

When evaluating the early pharmacology of pyrazolo[3,4-d]pyrimidinone compounds derived from 2-Pyrrolidin-3-yl-pyrimidine[3][8], we benchmark the data against strict thresholds. The table below summarizes the target quantitative data required to advance a compound into in vivo cognitive models.

| Pharmacological Parameter | Target Threshold | Typical Value for Lead Derivatives | Scientific Rationale |

| PDE9 IC 50 (In Vitro) | < 50 nM | 8 - 45 nM | Ensures potent target engagement at low systemic doses, minimizing toxicity[4]. |

| Selectivity (vs PDE1C) | > 100-fold | > 150-fold | PDE1C is expressed in cardiac tissue; high selectivity prevents off-target cardiovascular side effects[4]. |

| Cellular cGMP EC 50 | < 500 nM | 150 - 300 nM | Confirms that the compound successfully penetrates the lipid bilayer to reach the cytosolic target[9]. |

| Liver Microsomal t1/2 | > 30 min | 40 - 60 min | Ensures sufficient metabolic stability to achieve oral bioavailability and maintain therapeutic brain concentrations[4]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to rule out false positives (e.g., assay interference) or false negatives (e.g., compound precipitation).

Protocol A: Primary In Vitro PDE9 Inhibition Assay (Scintillation Proximity Assay)

Purpose: To determine the precise IC 50 of the synthesized derivatives against recombinant human PDE9. Causality & Choice: We utilize a Scintillation Proximity Assay (SPA) because it is a homogeneous, wash-free format. Yttrium silicate SPA beads are chosen specifically because, in the presence of zinc, they preferentially bind the linear 5'-GMP product over the cyclic cGMP substrate, allowing for highly accurate radiometric quantification[10].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl 2 , 1.7 mM EGTA, and 0.1% BSA. Rationale: Mg 2+ is a required cofactor for PDE catalytic activity.

-

Enzyme Addition: Add 10 μ L of recombinant human PDE9 enzyme (diluted to achieve ~20% substrate conversion to maintain initial rate kinetics) to a 96-well microplate.

-

Compound Incubation: Add 10 μ L of the 2-Pyrrolidin-3-yl-pyrimidine derivative (serial dilutions in DMSO, final DMSO concentration ≤ 1%). Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Substrate Addition: Initiate the reaction by adding 10 μ L of [ 3 H]-cGMP (tracer) mixed with unlabeled cGMP (to a final concentration of 70 nM, matching the Km ).

-

Termination & Detection: After 60 minutes, terminate the reaction by adding 50 μ L of yttrium silicate PDE SPA beads containing zinc sulfate[10]. Agitate for 20 minutes, let the beads settle for 300 minutes, and read the plate on a MicroBeta scintillation counter.

-

Self-Validation Mechanism: The assay plate must include a known PDE9 inhibitor (e.g., BAY 73-6691) as a positive control[5][9]. Calculate the Z'-factor using vehicle (DMSO) and positive control wells. Data is only accepted if Z′≥0.6 .

Protocol B: Intracellular cGMP Accumulation Assay (Target Engagement)

Purpose: To verify that the compound crosses the cell membrane and functionally elevates cGMP in a living system. Causality & Choice: PDE9 hydrolyzes cGMP; it does not synthesize it. Therefore, testing a PDE9 inhibitor in a resting cell will yield no measurable signal. We must artificially establish a basal "cGMP tone" using a soluble Guanylate Cyclase (sGC) stimulator (e.g., BAY 58-2667)[9].

Step-by-Step Methodology:

-

Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably transfected with human PDE9 and sGC into 384-well plates at 10,000 cells/well[9].

-

Pre-incubation: Wash cells with Hank’s Balanced Salt Solution (HBSS) containing 1 mM IBMX (a broad-spectrum PDE inhibitor, excluding PDE9, to isolate PDE9-specific effects).

-

Compound Addition: Add the 2-Pyrrolidin-3-yl-pyrimidine derivative at varying concentrations and incubate for 20 minutes at 37°C.

-

sGC Stimulation: Add a submaximal concentration (EC 20 ) of the sGC stimulator BAY 58-2667 to initiate cGMP synthesis[9]. Incubate for exactly 15 minutes.

-

Lysis and Quantification: Lysis buffer is added, followed by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cGMP detection kit. Read the plate using a compatible microplate reader (e.g., PHERAstar).

-

Self-Validation Mechanism: The assay is validated by observing a distinct leftward shift in the concentration-response curve of the sGC stimulator when the PDE9 inhibitor is present[9]. If the inhibitor causes cGMP elevation without sGC stimulation, it indicates a false positive (e.g., the compound is an sGC activator, not a PDE9 inhibitor).

Conclusion

The 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride scaffold is a cornerstone in the modern medicinal chemistry of PDE9 inhibitors. By rigidly adhering to the mechanistic rationale of NO/cGMP/PKG signaling and utilizing self-validating, highly controlled in vitro and cellular assays, researchers can efficiently triage early-stage compounds. Derivatives that successfully navigate this pharmacological screening cascade demonstrate the membrane permeability, target selectivity, and metabolic stability required to advance into in vivo models for Alzheimer's disease and vascular dementia.

References

- Google Patents:WO2010084438A1 - Amino-heterocyclic compounds used as pde9 inhibitors Source

-

Frontiers in Pharmacology: Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer's disease Source: [Link]

-

Ovid / Neuropharmacology: A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation Source: [Link]

-

PubMed / NIH: Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line Source:[Link]

-